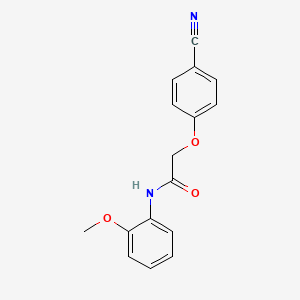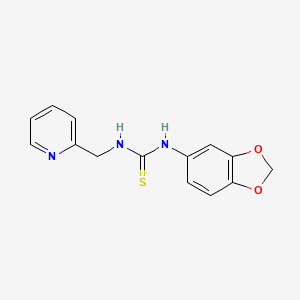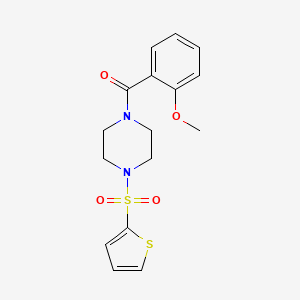
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPA belongs to the class of amides and is a derivative of 2-(4-cyanophenoxy) acetic acid. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been found to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2, leading to a reduction in inflammation. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. Additionally, 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in the generation and propagation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its ability to modulate various signaling pathways in the body, making it a potential therapeutic agent for various diseases. However, one limitation of using 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the research on 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide. One area of research is the evaluation of its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and inflammation. Another area of research is the development of new synthetic methods for the preparation of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide and its analogs. Additionally, further studies are needed to evaluate the potential toxicity and safety of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide before its use in clinical trials.
Synthesis Methods
The synthesis of 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction between 2-(4-cyanophenoxy) acetic acid and 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 2-(4-cyanophenoxy) acetic acid and the amine group of 2-methoxyaniline. The resulting product is purified using column chromatography to obtain pure 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been studied extensively for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
properties
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-5-3-2-4-14(15)18-16(19)11-21-13-8-6-12(10-17)7-9-13/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXCCAEQDUHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)







![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)



![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)